5-(4-Butylphenyl)-2-methyloxazole
CAS No.:
Cat. No.: VC20483700
Molecular Formula: C14H17NO
Molecular Weight: 215.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17NO |
|---|---|
| Molecular Weight | 215.29 g/mol |
| IUPAC Name | 5-(4-butylphenyl)-2-methyl-1,3-oxazole |
| Standard InChI | InChI=1S/C14H17NO/c1-3-4-5-12-6-8-13(9-7-12)14-10-15-11(2)16-14/h6-10H,3-5H2,1-2H3 |
| Standard InChI Key | TXUVVQUVKWEPAQ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1=CC=C(C=C1)C2=CN=C(O2)C |
Introduction
Chemical Identity and Structural Features
Spectroscopic Characterization
Though spectral data for 5-(4-Butylphenyl)-2-methyloxazole are unavailable, analogous compounds offer predictive insights:
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¹H NMR: The aromatic protons of the 4-butylphenyl group would resonate between δ 7.2–7.4 ppm, while the methyl group on the oxazole ring would appear as a singlet near δ 2.5 ppm. The butyl chain’s methylene and terminal methyl groups would exhibit signals at δ 1.2–1.6 ppm and δ 0.9 ppm, respectively .
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IR Spectroscopy: Stretching vibrations for the oxazole ring’s C=N and C-O bonds would likely appear near 1650 cm⁻¹ and 1250 cm⁻¹, respectively .
Synthesis and Manufacturing Processes
Cyclocondensation Strategies
Oxazoles are typically synthesized via cyclocondensation reactions. A plausible route to 5-(4-Butylphenyl)-2-methyloxazole involves the Robinson-Gabriel synthesis, where a β-ketoamide undergoes dehydration-cyclization. For example:
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Intermediate Formation: React 4-butylbenzoyl chloride with methyl glycinate to form a β-ketoamide intermediate.
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Cyclization: Treat the intermediate with phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to facilitate ring closure .
This method mirrors the synthesis of 2-(4-tert-Butylphenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole, where POCl₃ mediated chlorination preceded coupling reactions .
Catalytic Coupling Approaches
Modern synthetic techniques employ transition-metal catalysis for regioselective oxazole formation. For instance, palladium-catalyzed cross-coupling between preformed oxazole stannanes and 4-butylphenyl halides could introduce the aryl substituent . Such methods are advantageous for scalability and functional group tolerance, as demonstrated in the synthesis of CXCR2 antagonists .
Physicochemical Properties
Thermodynamic Parameters
While experimental data for 5-(4-Butylphenyl)-2-methyloxazole are lacking, estimates based on analogs suggest:
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Melting Point: 80–100°C (similar to 5-butyl-4-ethyl-2-methyloxazole) .
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Boiling Point: ~300°C under reduced pressure, inferred from phenyl-substituted oxazoles .
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Solubility: Moderate lipophilicity (logP ≈ 3.5) due to the butylphenyl group, favoring solubility in organic solvents like dichloromethane or ethyl acetate .
Stability Profile
Oxazoles are generally stable under ambient conditions but may degrade under strong acidic or basic conditions due to ring-opening reactions. The electron-withdrawing nature of the oxazole ring enhances stability compared to furans or pyrroles .
Applications in Industry and Research
Flavor and Fragrance Industry
Oxazoles with alkyl and aryl substituents, such as 5-butyl-4-ethyl-2-methyloxazole, are constituents of cocoa butter and yeast extract aromas . The butylphenyl group in 5-(4-Butylphenyl)-2-methyloxazole may impart nutty or earthy notes, making it a candidate for synthetic flavor formulations .
Pharmaceutical Intermediate
The chloromethyl analog 2-(4-tert-Butylphenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole serves as a precursor in anticancer drug synthesis . Similarly, 5-(4-Butylphenyl)-2-methyloxazole could be functionalized at the methyl group for coupling with bioactive amines or heterocycles .
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